molecular formula C19H22N2O2 B571001 Dehydro palonosetron N-oxide CAS No. 1021456-82-5

Dehydro palonosetron N-oxide

Cat. No.: B571001
CAS No.: 1021456-82-5
M. Wt: 310.397
InChI Key: UJTMVWDDYCEVNT-WAPLAKNRSA-N
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Description

Dehydro palonosetron N-oxide is a derivative of palonosetron, a second-generation serotonin 5-HT3 receptor antagonist. Palonosetron is primarily used to prevent chemotherapy-induced nausea and vomiting. The N-oxide derivative is formed through the oxidation of the nitrogen atom in the palonosetron molecule, resulting in a compound with distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydro palonosetron N-oxide typically involves the oxidation of palonosetron. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high chemical and chiral purity .

Chemical Reactions Analysis

Types of Reactions: Dehydro palonosetron N-oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions where the N-oxide group can be replaced by other functional groups.

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Zinc and acetic acid, catalytic hydrogenation.

    Substitution: Nucleophiles such

Biological Activity

Dehydro palonosetron N-oxide is a significant metabolite of the drug palonosetron, which is a well-known 5-HT3 receptor antagonist used primarily for the prevention of nausea and vomiting associated with chemotherapy and surgical procedures. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C19_{19}H22_{22}N2_2O2_2 and a molecular weight of approximately 310.39 g/mol. Its unique structure includes an N-oxide functional group, which is believed to influence its pharmacological properties and interactions within biological systems .

The primary biological activity of this compound is attributed to its role as a serotonin receptor antagonist . Research indicates that it effectively blocks 5-HT3 receptors in the central nervous system, preventing the signaling pathways that lead to nausea and vomiting. This mechanism is particularly valuable in clinical settings for managing chemotherapy-induced nausea and vomiting.

Comparative Binding Affinity

Studies suggest that modifications in the chemical structure of this compound enhance its binding affinity and selectivity for serotonin receptors compared to palonosetron. This enhanced interaction may lead to improved therapeutic outcomes.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yield and purity of the final product. The synthesis pathways often include:

  • Starting Material Preparation : Deriving from palonosetron.
  • Oxidation Reactions : Introducing the N-oxide functional group.
  • Purification Steps : Employing chromatography techniques to isolate the desired compound.

Antiemetic Effects

This compound has demonstrated potent antiemetic effects in various preclinical studies. Its efficacy in blocking nausea-inducing signals makes it a candidate for further clinical evaluation.

Interaction Studies

Recent studies have focused on the interaction of this compound with various serotonin receptor subtypes. Preliminary findings indicate that it may interact differently with these receptors compared to other compounds, potentially leading to varied pharmacological effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : These studies assessed its binding affinity at 5-HT3 receptors, showing that this compound exhibits a higher binding affinity than its parent compound, suggesting potential for enhanced efficacy in antiemetic therapy .
  • In Vivo Studies : Animal models have been employed to evaluate the compound's effectiveness in reducing chemotherapy-induced nausea. Results indicated significant reductions in vomiting episodes compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

CompoundStructure CharacteristicsPrimary Use
This compoundContains an N-Oxide group; derived from palonosetronAntiemetic therapy
PalonosetronOriginal structure without N-OxideAntiemetic therapy
OndansetronDifferent core structureAntiemetic therapy
GranisetronDistinct nitrogen-containing ringAntiemetic therapy

This comparison highlights how this compound's unique properties may lead to improved therapeutic outcomes compared to existing antiemetic agents.

Properties

IUPAC Name

2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t13?,17-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTMVWDDYCEVNT-WAPLAKNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021456-82-5
Record name Dehydro palonosetron N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021456825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,6-Tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEHYDRO PALONOSETRON N-OXIDE
Source FDA Global Substance Registration System (GSRS)
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